molecular formula C10H14O2 B13269533 3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde

3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde

Cat. No.: B13269533
M. Wt: 166.22 g/mol
InChI Key: NOZLEQZCGNVHOH-UHFFFAOYSA-N
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Description

3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of an oxolane ring, a pentynyl group, and an aldehyde functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde typically involves the reaction of 3-pentyn-1-ol with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with an appropriate oxolane derivative under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring and pentynyl group may also contribute to the compound’s overall reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-pent-3-ynyloxolane-3-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-10(8-11)6-7-12-9-10/h8H,4-7,9H2,1H3

InChI Key

NOZLEQZCGNVHOH-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCOC1)C=O

Origin of Product

United States

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